molecular formula C13H14N2O2S2 B2544253 1-Ethyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1797761-32-0

1-Ethyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2544253
CAS No.: 1797761-32-0
M. Wt: 294.39
InChI Key: WTHFAEHJSDLIRL-UHFFFAOYSA-N
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Description

1-Ethyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a urea derivative featuring a bifunctional thiophene scaffold. Its structure comprises two thiophene rings: one substituted with a carbonyl group at the 3-position and another linked via a methylene bridge to a urea moiety.

Properties

IUPAC Name

1-ethyl-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-2-14-13(17)15-7-10-3-4-11(19-10)12(16)9-5-6-18-8-9/h3-6,8H,2,7H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHFAEHJSDLIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives have been reported to exhibit anti-inflammatory, anti-microbial, and anti-cancer properties. The compound may interact with enzymes such as kinases, which are involved in phosphorylation processes, and proteins that modulate cellular signaling pathways. These interactions can lead to the inhibition or activation of specific biochemical pathways, thereby influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to modulate the activity of transcription factors, leading to changes in gene expression. Additionally, the compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiophene derivatives have been reported to inhibit the activity of certain kinases, thereby modulating cellular signaling pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and anti-cancer activities. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in its metabolism. For instance, thiophene derivatives are known to undergo oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within different tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

1-Ethyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a urea functional group linked to thiophene rings, which are known for their electronic properties. The presence of the thiophene moieties enhances its reactivity and potential biological interactions. The unique structure allows it to participate in various chemical reactions, which are crucial for its biological activity.

This compound interacts with specific molecular targets, primarily enzymes and receptors. The thiophene rings can modulate the activity of these biological targets, leading to several cellular responses such as:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as enzyme inhibitors, suggesting that this compound may exhibit similar properties.
  • Anticancer Activity : Thiophene derivatives have been documented to affect cell proliferation pathways, with implications for treating various cancers, including solid tumors and leukemias .

Anticancer Properties

Research indicates that compounds with thiophene structures often possess anticancer properties. For instance, studies have demonstrated that certain thiourea derivatives exhibit significant cytotoxicity against various cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) for some related compounds have been reported to be as low as 1.7 μM against non-small lung cancer cells .

Antimicrobial Effects

Compounds similar to this compound have also shown antimicrobial activity. They are effective against a range of pathogens, including bacteria and fungi. For example, certain thiourea derivatives have demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus as low as 0.03–0.06 μg/mL .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiophene-based compounds, revealing their diverse biological activities:

  • Study on Antitumor Activity : A study reported the synthesis of various thiourea derivatives that displayed broad-spectrum antitumor activity with selective efficacy against specific cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Evaluation : Another research effort examined the antimicrobial properties of thiourea derivatives against several bacterial strains. Results indicated potent antibacterial effects, reinforcing the therapeutic potential of these compounds.

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotable Findings
Thiourea Derivatives Anticancer, AntimicrobialGI50 values as low as 1.7 μM in cancer cells
Benzamide Derivatives AnticancerSelective inhibition in various cancer types
Other Thiophene Derivatives Antiviral, AntifungalMIC values indicating strong antimicrobial activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Compound 7a and 7b (Molecules, 2012)
  • Structure: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its ester analog (7b) .
  • Key Differences: Urea Linkage: Both 7a/7b lack the urea group but feature a methanone bridge between pyrazole and thiophene. Substituents: 7a includes a cyano group, enhancing electronic density, while 7b has an ethyl ester, improving solubility. Core Heterocycles: The target compound uses two thiophenes, whereas 7a/7b combine pyrazole with thiophene.
  • Implications: The urea group in the target compound may confer stronger hydrogen-bonding capacity compared to the methanone in 7a/7b.
LIMK1 Inhibitor BMS4 (Axon Medchem BV)
  • Structure : 1-Ethyl-3-(5-(6-(4-methoxy-2,6-dimethylphenyl)-2-(pyrazin-2-yl)pyrimidin-4-yl)thiazol-2-yl)urea .
  • Key Differences :
    • Heterocycles : BMS4 contains a thiazole-pyrimidine core, whereas the target uses thiophene-thiophene.
    • Aromatic Substituents : BMS4 includes a methoxy-dimethylphenyl group and pyrazine, enhancing steric bulk and π-stacking.
Compounds 7a–d (International Journal of Organic Chemistry, 2012)
  • Structure: Tetrahydrobenzo[b]thiophene derivatives with hydrazono-benzoyl urea groups (e.g., 7a: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea) .
  • Key Differences :
    • Rigidity : The tetrahydrobenzo[b]thiophene core in 7a–d introduces conformational rigidity absent in the target compound.
    • Functional Groups : The benzoyl urea in 7a–d contrasts with the thiophene-carbonyl in the target, altering electronic properties.
  • Implications: The target compound’s non-fused thiophene rings may confer greater synthetic flexibility and tunable solubility.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 7a/7b BMS4 7a–d
Core Heterocycles Thiophene-Thiophene Pyrazole-Thiophene Thiazole-Pyrimidine Tetrahydrobenzo[b]thiophene
Key Functional Groups Urea, Thiophene-carbonyl Methanone, Cyano/Ester Urea, Pyrazine Benzoyl urea, Hydrazono
Lipophilicity (Predicted) Moderate (ethyl group) High (7a: cyano) High (aromatic substituents) Moderate (rigid core)
Solubility Low (non-polar thiophenes) Moderate (ester in 7b) Low (bulky substituents) Low (benzoyl group)

Preparation Methods

Synthesis of Thiophene-3-Carbonyl Chloride

Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40–45°C, 4 h), yielding thiophene-3-carbonyl chloride with >95% conversion. Excess SOCl₂ is removed via rotary evaporation, and the product is used without further purification.

Key Data :

Parameter Value
Solvent Dichloromethane
Temperature 40–45°C
Reaction Time 4 hours
Yield 92–95%

Reductive Amination to 5-(Aminomethyl)Thiophen-2-yl Intermediate

The aldehyde intermediate (1 equiv) is subjected to reductive amination using sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) and ammonium acetate (NH₄OAc, 2 equiv) in methanol at 60°C for 6 h. The resultant 5-(aminomethyl)thiophen-2-yl derivative is purified via recrystallization (ethanol/water).

Key Data :

Parameter Value
Reducing Agent NaBH₃CN
Solvent Methanol
Temperature 60°C
Yield 85%

Urea Formation with Ethyl Isocyanate

The amine intermediate (1 equiv) is reacted with ethyl isocyanate (1.2 equiv) in dry tetrahydrofuran (THF) under nitrogen at 25°C for 24 h. The product precipitates upon addition of ice water and is filtered to yield 1-ethyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea.

Critical Consideration :
Ethyl isocyanate’s moisture sensitivity necessitates rigorous anhydrous conditions. Alternatives like carbonyldiimidazole (CDI)-mediated coupling with ethylamine are less efficient (yield: 65%).

Key Data :

Parameter Value
Solvent THF
Temperature 25°C
Reaction Time 24 hours
Yield 88%

Route B: Convergent Synthesis via Pre-Functionalized Intermediates

Preparation of 2-(Chloromethyl)-5-(Thiophene-3-Carbonyl)Thiophene

Thiophene-3-carbonyl chloride (1 equiv) is coupled with 2-(hydroxymethyl)thiophene (1 equiv) using N,N’-dicyclohexylcarbodiimide (DCC, 1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane. The ester intermediate is treated with thionyl chloride to yield the chloromethyl derivative.

Key Data :

Parameter Value
Coupling Agent DCC/DMAP
Chlorinating Agent SOCl₂
Yield (Two Steps) 75%

Nucleophilic Displacement with Ethylamine

The chloromethyl compound (1 equiv) is reacted with ethylamine (2 equiv) in acetonitrile at 50°C for 8 h, producing the secondary amine. Subsequent treatment with phosgene (1.05 equiv) in toluene forms the urea linkage.

Safety Note :
Phosgene alternatives like triphosgene improve safety without compromising yield (82% vs. 85% with phosgene).

Key Data :

Parameter Value
Solvent Acetonitrile
Temperature 50°C
Urea-Forming Agent Triphosgene
Yield 82%

Comparative Analysis of Routes

Parameter Route A Route B
Total Steps 4 3
Overall Yield 58% 62%
Scalability Moderate High
Hazardous Reagents SOCl₂, NaBH₃CN Triphosgene, DCC

Route B offers superior atom economy and scalability, albeit with higher reagent costs. Route A is preferable for small-scale synthesis due to milder conditions.

Mechanistic Insights and Byproduct Formation

Friedel-Crafts Acylation

AlCl₃ coordinates to the carbonyl oxygen, polarizing the acyl chloride for electrophilic attack at thiophene’s α-position. Competing β-substitution is suppressed via low-temperature control.

Urea Coupling

Ethyl isocyanate reacts via nucleophilic addition-elimination, where the amine attacks the electrophilic carbon of isocyanate. Competing thiourea formation is negligible in anhydrous THF.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-Ethyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via a multi-step approach involving:

  • Step 1: Preparation of the thiophene-3-carbonyl intermediate through Friedel-Crafts acylation or transition-metal-catalyzed coupling (e.g., Suzuki or Stille reactions) to introduce the thiophene-carbonyl moiety .
  • Step 2: Functionalization of the thiophen-2-ylmethyl group using alkylation or nucleophilic substitution.
  • Step 3: Urea formation via reaction of an isocyanate (e.g., ethyl isocyanate) with a primary amine under inert conditions (e.g., dry dichloromethane or toluene) in the presence of a base like triethylamine to neutralize HCl byproducts .
    Optimization Tips:
  • Use high-purity reagents and anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or LC-MS.
  • Purify intermediates via column chromatography or recrystallization to improve yield (>70%) and purity (>95%).

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR: Assign signals for the urea NH protons (δ ~6.0–7.5 ppm, broad) and thiophene aromatic protons (δ ~6.5–7.5 ppm). Confirm the ethyl group via triplet (CH2) and quartet (CH3) signals .
  • FT-IR: Identify urea C=O stretching (~1640–1680 cm⁻¹) and thiophene C-S vibrations (~680–750 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation or stereochemistry?

Methodological Answer:

  • Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • Structure Solution: Employ direct methods (SHELXT) or charge flipping (SHELXD) for phase determination .
  • Refinement: Apply SHELXL for anisotropic displacement parameter refinement. Address disorder in flexible groups (e.g., ethyl or thiophene rings) using PART and SUMP instructions .
  • Validation: Check data-to-parameter ratios (>10:1) and R factors (<0.08) using WinGX/ORTEP for geometry visualization .

Advanced: What computational approaches model the electronic properties of the thiophene-carbonyl moiety?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts reactivity at the carbonyl and thiophene sulfur sites .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize partial charges via RESP fitting for accurate ligand-protein binding energy estimation .

Advanced: How to address crystallographic data inconsistencies, such as thermal motion or disorder?

Methodological Answer:

  • Thermal Motion: Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model rigid-body motion, particularly for the ethyl or thiophene groups .
  • Disorder: Split occupancy using PART commands for overlapping atoms. Validate with difference Fourier maps (e.g., peaks <0.5 eÅ⁻³) .
  • Twinned Data: Use TWIN/BASF instructions in SHELXL for detwinning, especially if the crystal system is pseudo-merohedral .

Basic: What are key solubility and stability considerations for biological assays?

Methodological Answer:

  • Solubility Screening: Test in DMSO (stock solution) and dilute into aqueous buffers (PBS, pH 7.4). Use sonication or co-solvents (e.g., PEG-400) for poorly soluble compounds .
  • Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 2 weeks). Monitor via HPLC for urea bond hydrolysis or thiophene oxidation .

Advanced: How to mitigate side reactions during thiophene-carbonyl synthesis?

Methodological Answer:

  • Protecting Groups: Use tert-butyloxycarbonyl (Boc) for amine intermediates to prevent unwanted urea formation .
  • Catalytic Control: Employ Ru-catalyzed alkylation for regioselective thiophene functionalization, minimizing over-alkylation .
  • Low-Temperature Conditions: Perform acylation reactions at –20°C to suppress electrophilic aromatic substitution byproducts .

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